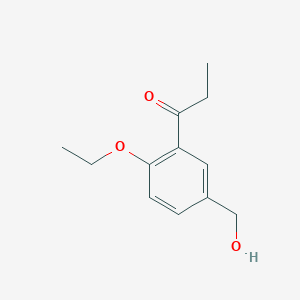
1-(2-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one is an organic compound that features a bromine atom, an amino group, and a chloromethyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one can be achieved through several synthetic routes. One common method involves the bromination of 1-(2-Amino-4-(chloromethyl)phenyl)propan-1-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The process would be optimized for efficiency, safety, and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Nitro derivatives.
Reduction: Alcohols or amines.
Applications De Recherche Scientifique
1-(2-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Amino-4-(chloromethyl)phenyl)-1-chloropropan-2-one
- 1-(2-Amino-4-(chloromethyl)phenyl)-2-chloropropan-1-one
Uniqueness
1-(2-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one is unique due to the presence of both a bromine atom and a chloromethyl group, which confer distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for diverse chemical transformations and the exploration of novel biological activities.
Propriétés
Formule moléculaire |
C10H11BrClNO |
|---|---|
Poids moléculaire |
276.56 g/mol |
Nom IUPAC |
1-[2-amino-4-(chloromethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H11BrClNO/c1-6(11)10(14)8-3-2-7(5-12)4-9(8)13/h2-4,6H,5,13H2,1H3 |
Clé InChI |
OQOMABKVXFOVDV-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=C(C=C(C=C1)CCl)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phosphonic acid, [2-(2-pyridinyl)ethyl]-](/img/structure/B14068131.png)
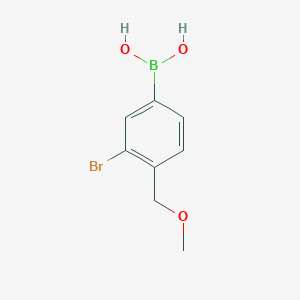
![N,N-diethylethanamine;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B14068136.png)

![2-Naphthalenesulfonyl chloride, 6-[(phenylsulfonyl)oxy]-](/img/structure/B14068147.png)

![[3-Chloro-5-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14068173.png)
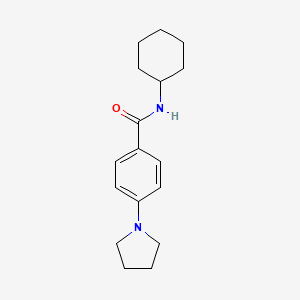
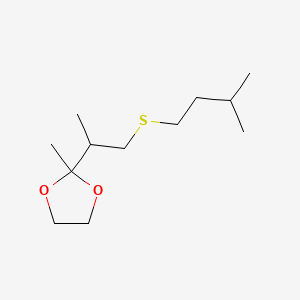
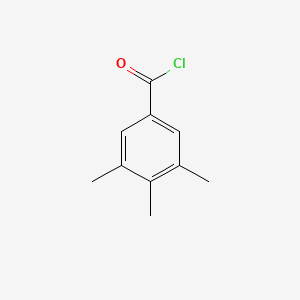
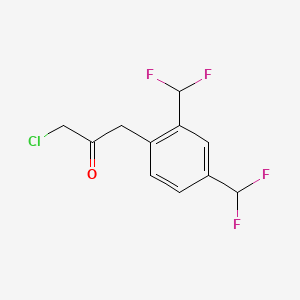
![N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-(4-methoxyphenyl)-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14068215.png)
